{3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid
Description
{3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid is a boronic acid derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a boronic acid group attached to a fluorinated phenyl ring, which is further substituted with an acetyl and dimethylphenyl carbamoyl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[3-[(4-acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BFNO4/c1-9-6-13(7-10(2)16(9)11(3)21)20-17(22)14-8-12(18(23)24)4-5-15(14)19/h4-8,23-24H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXDJPSSOPOQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC2=CC(=C(C(=C2)C)C(=O)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of a 4-fluorophenylboronic acid intermediate. This can be achieved through the reaction of 4-fluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis.
Introduction of the Carbamoyl Group: The next step involves the introduction of the carbamoyl group. This can be done by reacting the fluorophenylboronic acid with 4-acetyl-3,5-dimethylphenyl isocyanate under controlled conditions.
Final Product Formation: The final step is the purification of the product, which may involve recrystallization or chromatography techniques to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, {3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Biology
In biological research, this compound can be used to study enzyme inhibition. Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues.
Medicine
In medicine, boronic acid derivatives have been explored for their potential as therapeutic agents. They can act as enzyme inhibitors, and some boronic acid-containing compounds have shown promise in the treatment of diseases such as cancer and diabetes.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced composites. Its unique chemical properties can enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of {3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with hydroxyl or amino groups in proteins, leading to enzyme inhibition. The fluorine atom on the phenyl ring can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenylboronic acid
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
Uniqueness
Compared to similar compounds, {3-[(4-Acetyl-3,5-dimethylphenyl)carbamoyl]-4-fluorophenyl}boronic acid is unique due to the presence of the acetyl and dimethylphenyl carbamoyl groups. These functional groups impart distinct chemical properties, such as increased steric hindrance and electronic effects, which can influence the compound’s reactivity and interactions with molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
